molecular formula C21H14FNO4S B2664602 N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzenesulfonamide CAS No. 923186-75-8

N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzenesulfonamide

Cat. No.: B2664602
CAS No.: 923186-75-8
M. Wt: 395.4
InChI Key: FMLGNIFQTMEESY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2-Fluorophenyl)-4-oxo-4H-chromen-6-yl]benzenesulfonamide is a synthetic small molecule featuring a chromen-4-one (chromone) core substituted at position 2 with a 2-fluorophenyl group and at position 6 with a benzenesulfonamide moiety. Chromone derivatives are well-studied for their diverse biological activities, including anti-inflammatory, anticancer, and kinase-inhibitory properties . The benzenesulfonamide group is a classic pharmacophore in medicinal chemistry, often contributing to hydrogen-bonding interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name

N-[2-(2-fluorophenyl)-4-oxochromen-6-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14FNO4S/c22-18-9-5-4-8-16(18)21-13-19(24)17-12-14(10-11-20(17)27-21)23-28(25,26)15-6-2-1-3-7-15/h1-13,23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMLGNIFQTMEESY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with an appropriate ketone under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Friedel-Crafts acylation reaction using fluorobenzene and an acyl chloride.

    Sulfonamide Formation: The final step involves the reaction of the chromenone derivative with benzenesulfonyl chloride in the presence of a base such as pyridine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The chromenone core can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the chromenone core can be reduced to form hydroxyl derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural Comparison of Chromone Derivatives

Compound Name Substituent at Position 6 Substituent at Position 2 Key Structural Features Evidence ID
N-[2-(2-Fluorophenyl)-4-oxo-4H-chromen-6-yl]benzenesulfonamide Benzenesulfonamide 2-Fluorophenyl Sulfonamide group enhances hydrogen-bonding capacity; fluorine improves lipophilicity
N-[2-(2-Fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide Benzamide 2-Fluorophenyl Amide group reduces acidity compared to sulfonamide; may decrease solubility
4-Bromo-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide 4-Bromobenzamide Phenyl Bromine increases molecular weight and polarizability; phenyl lacks fluorine’s electronic effects
N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide Methanesulfonamide 4-Fluorophenyl Pyrimidine core instead of chromone; methanesulfonamide is less bulky than benzenesulfonamide
N-[2-(2-Fluorophenyl)-4-oxo-4H-chromen-6-yl]acetate Acetate 2-Fluorophenyl Ester group introduces hydrolytic instability; reduced potential for target binding compared to sulfonamide

Key Insights from Structural Variations

Sulfonamide vs. Benzenesulfonamide’s bulkier structure may improve selectivity for specific binding pockets compared to smaller substituents like methanesulfonamide .

Halogen Effects: The 2-fluorophenyl group in the target compound likely enhances metabolic stability by resisting oxidative degradation, a common issue with unsubstituted phenyl groups.

Solubility and Stability :

  • Acetate and benzamide derivatives (Table 1) are expected to have lower aqueous solubility than sulfonamide analogs due to reduced ionization at physiological pH .

Biological Activity

N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

Chemical Formula : C25H20FNO6
Molecular Weight : 419.43 g/mol
IUPAC Name : N-[2-(2-fluorophenyl)-4-oxochromen-6-yl]benzenesulfonamide

The compound features a chromenone core, a fluorophenyl group, and a sulfonamide moiety, contributing to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The chromenone structure is known to inhibit several enzymes, particularly those involved in inflammatory pathways and cancer progression.
  • Receptor Modulation : The compound may interact with specific receptors, affecting signaling pathways related to cell growth and apoptosis.
  • Antioxidant Activity : Preliminary studies suggest that this compound exhibits significant antioxidant properties, which may protect cells from oxidative stress.

Anticancer Activity

Research indicates that this compound demonstrates promising anticancer effects against various cancer cell lines. For example:

  • In vitro Studies : In studies involving human lung adenocarcinoma (A-549) and breast cancer (MCF-7) cell lines, the compound showed cytotoxicity with IC50 values of 22.09 µg/mL and 6.40 µg/mL, respectively . These results indicate its potential as a chemotherapeutic agent.

Antioxidant Activity

The compound has been evaluated for its antioxidant capabilities using various assays:

Assay Type Activity Observed
DPPH Radical ScavengingSignificant
Hydrogen Peroxide ScavengingSignificant
Total Antioxidant Capacity (TAC)High

These findings suggest that the compound may help mitigate oxidative stress-related diseases.

Antimicrobial Activity

Preliminary investigations have also assessed the antimicrobial properties of this compound. It has shown effectiveness against several bacterial strains, indicating potential use in treating infections:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.625 - 62.5 μM
Escherichia coli62.5 - 125 μM

Case Studies

  • Study on Cytotoxicity : A recent study synthesized various chromone derivatives, including this compound, and tested their cytotoxicity against cancer cell lines. The results indicated significant activity, providing a basis for further development as an anticancer drug .
  • Antioxidant Evaluation : Another research effort focused on evaluating the antioxidant properties of chromenone derivatives. The study highlighted the effectiveness of this compound in scavenging free radicals, suggesting its potential role in preventing oxidative damage in cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.